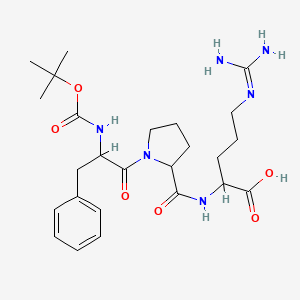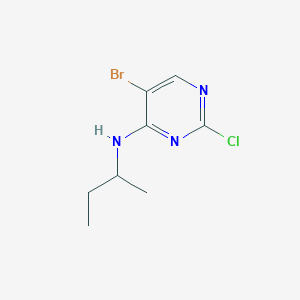![molecular formula C11H11BCl2N2O3 B13984286 [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
The synthesis of [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild, making it a preferred method for the preparation of organoboron compounds . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Analyse Chemischer Reaktionen
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Wissenschaftliche Forschungsanwendungen
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid exerts its effects is primarily through its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid include other boronic acids and esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and pinacol boronic ester . What sets this compound apart is its unique structure, which provides specific reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C11H11BCl2N2O3 |
|---|---|
Molekulargewicht |
300.9 g/mol |
IUPAC-Name |
[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BCl2N2O3/c13-8-6-9(14)11(12(17)18)10(7-8)19-5-4-16-3-1-2-15-16/h1-3,6-7,17-18H,4-5H2 |
InChI-Schlüssel |
LCEGLQZVGQGCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1Cl)Cl)OCCN2C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)




![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)


